![molecular formula C10H15Cl2N3O B2928632 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride CAS No. 2034621-33-3](/img/structure/B2928632.png)
1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride
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Overview
Description
The compound “1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Scientific Research Applications
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including pyrrolidin-2-one structures, are significant in biological molecules like heme and chlorophyll. These derivatives are typically prepared by condensing amines with carbonyl-containing compounds. Pyrrolidinones, a category that includes 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one, are nonaromatic cyclic amide systems used as intermediates, wetting agents, and solvents with relatively low toxicity (Anderson & Liu, 2000).
Hydrogen Bonding in Pyridine Derivatives
Hydrogen bonding plays a critical role in stabilizing the structure of pyridine derivatives. Studies on compounds similar to 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one have shown that intramolecular N–H⋯X hydrogen bonds are key for conformational stabilization, impacting molecular geometry and solid state organization (Matczak-Jon et al., 2010).
Pyridine-based Ligands
1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride is a pyridine-based compound, and similar compounds have been synthesized for potential use as ligands in metal ion coordination. These ligands, derived from pyridine, show promise in various applications, including supramolecular chemistry and coordination compounds (Vermonden et al., 2003).
Nootropic Agents
Compounds structurally related to 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride have been explored as potential nootropic agents. These compounds, including pyrrolidine derivatives, show promise in enhancing cognitive functions and are being researched for therapeutic applications in cognitive disorders (Valenta et al., 1994).
Pyrrolidines in Organic Synthesis
Pyrrolidines, which are core components of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride, are critical in organic synthesis. They are used in various chemical reactions, demonstrating their versatility and importance in synthesizing a wide range of compounds (Kang et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule.
Mode of Action
The compound interacts with its target, the PRS, by binding to the ATP-site of the enzyme . This interaction inhibits the function of PRS, thereby disrupting protein synthesis within the cell .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of protein synthesis within the cell due to the disruption of the function of PRS . This can lead to a halt in the growth and replication of the cell, making it a potential candidate for antimalarial therapy .
properties
IUPAC Name |
1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14;;/h3-4,6H,1-2,5,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQJOAQENHSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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